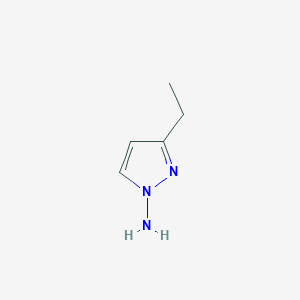

1H-Pyrazol-1-amine, 3-ethyl-

CAS No.:

Cat. No.: VC18679041

Molecular Formula: C5H9N3

Molecular Weight: 111.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9N3 |

|---|---|

| Molecular Weight | 111.15 g/mol |

| IUPAC Name | 3-ethylpyrazol-1-amine |

| Standard InChI | InChI=1S/C5H9N3/c1-2-5-3-4-8(6)7-5/h3-4H,2,6H2,1H3 |

| Standard InChI Key | SJOHCNSTNVRWHD-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NN(C=C1)N |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is formally identified as 1-ethyl-1H-pyrazol-3-amine under IUPAC guidelines, with the molecular formula C₅H₉N₃ and a molecular weight of 111.15 g/mol . The pyrazole ring consists of two adjacent nitrogen atoms, with the ethyl group (-CH₂CH₃) attached to the nitrogen at position 1 and the amine (-NH₂) at position 3. This substitution pattern distinguishes it from related isomers such as 5-ethyl-1H-pyrazol-3-amine (CAS 1904-24-1), where the ethyl group occupies position 5 .

Structural Confirmation via Spectroscopic Methods

The 2D and 3D structural depictions available in PubChem (CID 12198109) confirm the planar geometry of the pyrazole ring, with bond lengths and angles consistent with computational models . Nuclear magnetic resonance (NMR) data for analogous pyrazole derivatives reveal characteristic shifts for the amine proton (δ ~5.2 ppm) and ethyl group protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for CH₂) . Mass spectrometry further corroborates the molecular weight, with a primary fragmentation pathway involving loss of the ethyl group (m/z 83) .

Synthesis and Manufacturing Processes

Conventional Synthetic Routes

The synthesis of 1-ethyl-1H-pyrazol-3-amine typically involves condensation reactions between diethyl butynedioate and methylhydrazine, followed by bromination and hydrolysis steps. A patent by CN112079781A outlines a scalable method starting from diethyl butynedioate, which undergoes cyclization with methylhydrazine to yield 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester . Subsequent bromination with tribromooxyphosphorus introduces a bromine atom at position 5, enabling further functionalization.

Table 1: Key Synthetic Steps for 1-Ethyl-1H-pyrazol-3-amine Derivatives

| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Cyclization | Methylhydrazine, ethanol, reflux | 5-Hydroxy-1-methyl-pyrazole ester |

| 2 | Bromination | POBr₃, dichloromethane, 0–5°C | 5-Bromo-1-methyl-pyrazole ester |

| 3 | Hydrolysis | NaOH, ethanol, 70°C | 5-Bromo-1-methyl-pyrazole acid |

| 4 | Carbamate formation | Dimethyl azidophosphate, tert-BuOH | tert-Butyl carbamate derivative |

| 5 | Deprotection | Trifluoroacetic acid, CH₂Cl₂ | 1-Ethyl-1H-pyrazol-3-amine |

Innovations in Green Chemistry

Recent advancements emphasize solvent-free conditions and catalytic methods to enhance atom economy. For example, microwave-assisted synthesis reduces reaction times from hours to minutes, while enzymatic catalysis minimizes waste generation . These approaches align with industrial demands for sustainable manufacturing.

Physicochemical Properties

Thermodynamic and Solubility Data

1-Ethyl-1H-pyrazol-3-amine exhibits a density of 1.2±0.1 g/cm³ and a boiling point of 313.8±22.0°C at atmospheric pressure . The compound is sparingly soluble in water (0.5 g/L at 25°C) but shows high solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its pKa of 4.9 (amine group) facilitates protonation under acidic conditions, enhancing reactivity in electrophilic substitution reactions .

Table 2: Comparative Physicochemical Properties of Pyrazole Derivatives

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Solubility in Water (g/L) |

|---|---|---|---|---|

| 1-Ethyl-1H-pyrazol-3-amine | 111.15 | 1.2±0.1 | 313.8±22.0 | 0.5 |

| 5-Ethyl-1H-pyrazol-3-amine | 111.15 | 1.2±0.1 | 313.8±22.0 | 0.5 |

| 1-Methyl-1H-pyrazol-3-amine | 97.12 | 1.1±0.1 | 298.5±18.0 | 1.2 |

Spectroscopic Fingerprints

-

IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N stretch).

-

UV-Vis: λₘₐₐ = 270 nm (π→π* transition of the aromatic ring) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The amine functionality at position 3 makes 1-ethyl-1H-pyrazol-3-amine a versatile building block for antitumor and antiviral agents. For instance, it serves as a precursor in the synthesis of ibrutinib analogs, which target Bruton’s tyrosine kinase for leukemia treatment .

Organocatalysis

In asymmetric catalysis, this compound facilitates enantioselective aldol reactions due to its ability to form hydrogen-bonding networks with substrates. A 2024 study demonstrated its efficacy in synthesizing chiral β-hydroxy ketones with >90% enantiomeric excess .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume